6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

AXL kinase gallium resistance non-small cell lung cancer

6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (CAS 1328983-67-0; molecular formula C₁₄H₁₃N₃O; MW 239.27) is a heterocyclic small molecule belonging to the pyrazolylquinoline class, characterized by a quinoline core bearing a methoxy substituent at the 6-position, a methyl group at the 2-position, and an N-linked 1H-pyrazolyl moiety at the 4-position. In the peer-reviewed literature, this compound is catalogued as MeSH compound 5476423 and was identified as a lead anti-proliferative agent through virtual screening against an AXL kinase homology model, with confirmed activity in gallium-resistant human lung adenocarcinoma (A549) cells.

Molecular Formula C14H13N3O
Molecular Weight 239.278
CAS No. 1328983-67-0
Cat. No. B2789928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
CAS1328983-67-0
Molecular FormulaC14H13N3O
Molecular Weight239.278
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC)N3C=CC=N3
InChIInChI=1S/C14H13N3O/c1-10-8-14(17-7-3-6-15-17)12-9-11(18-2)4-5-13(12)16-10/h3-9H,1-2H3
InChIKeyQHTPSVGYJNUACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (CAS 1328983-67-0): Compound Identity, Class, and Core Characteristics for Procurement Evaluation


6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (CAS 1328983-67-0; molecular formula C₁₄H₁₃N₃O; MW 239.27) is a heterocyclic small molecule belonging to the pyrazolylquinoline class, characterized by a quinoline core bearing a methoxy substituent at the 6-position, a methyl group at the 2-position, and an N-linked 1H-pyrazolyl moiety at the 4-position [1]. In the peer-reviewed literature, this compound is catalogued as MeSH compound 5476423 and was identified as a lead anti-proliferative agent through virtual screening against an AXL kinase homology model, with confirmed activity in gallium-resistant human lung adenocarcinoma (A549) cells [2]. The compound has also been investigated as an acetylcholinesterase (AChE) inhibitor with non-competitive kinetics [3]. Commercially, it is available from multiple suppliers at purities typically ≥95% and is primarily procured as a research-grade screening compound or synthetic building block for medicinal chemistry programs targeting kinase-dependent cancers and neurodegenerative disease models .

Why Generic Pyrazolylquinoline Substitution Is Not Advisable: Context-Dependent Biological Profiles of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline


The pyrazolylquinoline chemical class encompasses structurally diverse compounds whose biological activity is acutely sensitive to substitution pattern variations on both the quinoline core and the pyrazole ring. Published structure-activity data demonstrate that 6-methoxyquinoline-based hybrids exhibit materially different potency profiles compared to their 6-fluoro or 8-trifluoromethyl counterparts in antimicrobial assays [1], while the specific N-linked 1H-pyrazolyl attachment at the 4-position (as in the target compound) confers a distinct AXL kinase-pathway anti-proliferative signature in gallium-resistant lung cancer models that is absent in naphthalene-tetrazole scaffolds such as compound 7919469 [2]. Furthermore, replacement of the pyrazolyl moiety at position 4 with a benzylidenehydrazinyl group redirects biological activity toward antimalarial rather than anti-proliferative endpoints [3]. These context-dependent activity cliffs mean that interchange with a closely related analog—even one sharing the 6-methoxy-2-methylquinoline scaffold—risks losing the specific gallium-resistance-overcoming property and AXL suppression capability documented for this precise substitution pattern. Procurement decisions must therefore be guided by the exact CAS registry number (1328983-67-0) rather than by class-level assumptions.

Quantitative Differentiation Evidence: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline vs. Closest Analogs and Baseline Treatments


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 80-Fold Superiority over Gallium Acetylacetonate

In a direct head-to-head anti-proliferative assay using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 demonstrated an 80-fold increase in potency compared to the baseline gallium-based anticancer agent gallium acetylacetonate (GaAcAc). The comparator compound 7919469 (a naphthalene-tetrazole scaffold) achieved only a 13-fold increase under identical conditions, making 5476423 approximately 6.2-fold more potent than the alternative lead scaffold in overcoming gallium resistance [1]. This quantitative differentiation is critical: among eight compound series screened via an AXL kinase homology model, 5476423 exhibited the largest potency gain over GaAcAc, indicating that the 6-methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline scaffold is uniquely effective at circumventing the resistance mechanism that limits clinical gallium-based therapy.

AXL kinase gallium resistance non-small cell lung cancer anti-proliferative

Combination Therapy Enhancement: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline Doubles Gallium Acetylacetonate Efficacy in Resistant Cells

When co-administered with gallium acetylacetonate (GaAcAc) in gallium-resistant A549 R-cells, compound 5476423 increased the efficacy of GaAcAc by 2-fold. In comparison, compound 7919469 (the alternative lead scaffold) enhanced GaAcAc efficacy by only 1.2-fold under identical conditions [1]. This 1.67-fold advantage in chemo-sensitization potency (2-fold vs. 1.2-fold enhancement) indicates that 5476423 is the preferred partner for combination regimens designed to restore gallium sensitivity in resistant tumors. The combination data, taken together with the monotherapy potency data, establishes 5476423 as the superior lead candidate among the eight compound series screened.

combination therapy chemo-sensitization gallium resistance reversal drug synergy

AXL Protein Suppression in Gallium-Resistant Cells: Confirmed On-Target Engagement for the 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline Scaffold

Western blot analysis in the Oyewumi et al. study demonstrated that gallium-resistant (R) A549 cells exhibit elevated AXL protein expression compared to gallium-sensitive (S) cells, and treatment with compound 5476423 significantly suppressed AXL protein levels in the resistant population [1]. While the publication does not report densitometric quantification comparing degree of AXL suppression between 5476423 and 7919469, the confirmed AXL suppression provides mechanistic validation linking the anti-proliferative phenotype to on-target engagement of the AXL kinase pathway—the same pathway identified through virtual screening as the resistance-driving mechanism. This target-engagement evidence differentiates 5476423 from quinoline-pyrazole analogs lacking documented AXL pathway activity, such as 6-methoxyquinoline-pyrazole hybrids developed for antimicrobial applications where AXL is not the primary target [2].

AXL receptor tyrosine kinase biomarker suppression target engagement resistance mechanism

Scaffold Selectivity Divergence at Position 4: Pyrazolyl vs. Benzylidenehydrazinyl Substitution Redirects Biological Activity from Anticancer to Antimalarial Endpoints

A cross-study comparison reveals that substituting the 4-position of the 6-methoxy-2-methylquinoline scaffold with a benzylidenehydrazinyl group (instead of the 1H-pyrazol-1-yl group present in 5476423) shifts the primary biological readout from AXL-mediated anti-proliferative activity to antimalarial activity. The benzylidenehydrazinyl analog 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline demonstrated antimalarial IC50 values of 26–219 nM against the multi-drug resistant K1 strain of Plasmodium falciparum and showed synergistic antimalarial activity with artemether (combination index 0.599 at IC90), with no reported anti-proliferative activity against lung cancer cells [1]. In contrast, compound 5476423 was specifically identified through AXL kinase virtual screening and validated in gallium-resistant lung cancer, with no antimalarial data reported [2]. This clear biological target-switching effect driven by a single substituent change at position 4 constitutes a structure-activity relationship cliff that underscores the non-interchangeability of C4-substituted 6-methoxy-2-methylquinoline analogs.

scaffold hopping positional SAR biological target switching quinoline C4 substitution

Secondary Pharmacology: Acetylcholinesterase Inhibition in the Early Micromolar Range with Non-Competitive Kinetics

In an independent in vitro study, compound 5476423 inhibited acetylcholinesterase (AChE) activity within the early micromolar concentration range and displayed non-competitive inhibition kinetics, as evidenced by a reduction in maximum velocity (Vmax) of the AChE-catalyzed hydrolysis reaction without affecting substrate affinity (Km) [1]. Unlike the AXL anti-proliferative data, this AChE study lacks a direct comparator compound, precluding a quantitative potency ranking within the cholinesterase inhibitor field. However, this secondary pharmacology profile distinguishes 5476423 from pyrazolylquinoline analogs that have been evaluated solely for anticancer or antimicrobial endpoints without documented CNS-relevant target engagement [2]. The non-competitive mechanism further suggests an allosteric mode of AChE interaction, which may be relevant for programs exploring polypharmacological agents or evaluating off-target liability.

acetylcholinesterase Alzheimer's disease non-competitive inhibition polypharmacology

Recommended Application Scenarios for 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline Based on Quantitative Differentiation Evidence


AXL Kinase Pathway Deconvolution and Gallium-Resistance Mechanism Studies in Non-Small Cell Lung Cancer Models

Compound 5476423 is the preferred chemical probe for investigating AXL kinase-mediated gallium resistance in NSCLC. The 80-fold potency gain over GaAcAc in resistant A549 cells, combined with confirmed AXL protein suppression upon treatment, positions this compound as a mechanistic tool for dissecting the AXL-driven resistance pathway [1]. Its 6.2-fold potency advantage over the alternative lead scaffold 7919469 ensures that observed biological effects are scaffold-specific rather than artifacts of general cytotoxicity. Researchers should use this compound in parallel with GaAcAc alone and 7919469 as comparator arms to establish AXL-dependence of observed phenotypes. For maximum scientific rigor, procurement specifications should require CAS 1328983-67-0 identity verification by LC-MS or NMR to exclude substitution with the less potent naphthalene-tetrazole analog.

Combination Therapy Screening for Gallium-Sensitization in Drug-Resistant Lung Adenocarcinoma

The documented 2-fold enhancement of GaAcAc efficacy by 5476423 in resistant cells supports its use as a chemo-sensitizer screening standard in NSCLC combination therapy programs [1]. Experimental designs should include: (1) GaAcAc dose-response curves ± fixed concentrations of 5476423 to quantify sensitization ratios; (2) comparator arm using 7919469 (1.2-fold enhancement) to benchmark scaffold-specific synergy; and (3) AXL expression monitoring via western blot to correlate sensitization magnitude with target suppression. This application leverages the compound's unique dual property of direct anti-proliferative activity and GaAcAc-potentiating capability, which is not replicated by alternative pyrazolylquinoline scaffolds developed for antimicrobial indications [2].

Structure-Activity Relationship (SAR) Studies at the Quinoline C4 Position: Pyrazolyl vs. Alternative Substituents

Compound 5476423 serves as the reference standard for SAR investigations exploring how C4 substituent identity on the 6-methoxy-2-methylquinoline scaffold governs biological target selection. Cross-study evidence demonstrates that replacing the 4-(1H-pyrazol-1-yl) group with a 4-(benzylidenehydrazinyl) group redirects activity from AXL-mediated anticancer to antimalarial endpoints [1]. Systematic procurement of 5476423 alongside C4-substituted analogs (benzylidenehydrazinyl, hydrazone, aminoquinoline variants) enables head-to-head profiling across anticancer, antimalarial, and antimicrobial assay panels to map the chemical biology of this scaffold. This application scenario is particularly relevant for medicinal chemistry groups engaged in scaffold-hopping or target-deconvolution campaigns where precise CAS-number-level compound identity is essential for reproducible SAR conclusions.

Polypharmacological Profiling: Concurrent AXL and Acetylcholinesterase Target Engagement Assessment

For discovery programs exploring dual AXL kinase / AChE targeting strategies—relevant to cancer-neurodegeneration comorbidity research—compound 5476423 offers a unique single-molecule tool with confirmed activity at both targets. The AXL anti-proliferative activity (80-fold vs. GaAcAc in resistant NSCLC) [1] and the AChE inhibition (early micromolar range, non-competitive kinetics) [2] can be simultaneously profiled in appropriate cell-based or in vivo models. Procurement specifications should include purity ≥95% to minimize confounding effects from impurities that may independently modulate either target. This dual-activity profile is a differentiating factor not documented for the comparator scaffold 7919469 or for 6-methoxyquinoline-pyrazole antimicrobial analogs [3], making 5476423 the compound of choice for polypharmacology-focused screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.